molecular formula C20H24N2O2 B278464 3,4-dimethyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide

3,4-dimethyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide

Cat. No.: B278464
M. Wt: 324.4 g/mol
InChI Key: XKDBCKHRNXUDEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dimethyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide, also known as DMMPB, is a chemical compound that has been synthesized for scientific research purposes. It belongs to the class of benzamide derivatives and has been studied for its potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of 3,4-dimethyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide is not fully understood, but it is believed to involve the modulation of ion channel activity and the inhibition of certain enzymes. This compound has been shown to interact with the voltage-gated potassium channel Kv1.3, which plays a role in the regulation of neuronal excitability and immune cell function. This compound has also been shown to inhibit the activity of the enzyme histone deacetylase 6 (HDAC6), which is involved in the regulation of gene expression and protein degradation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific research application. In neuroscience, this compound has been shown to reduce the activity of certain ion channels in the brain, leading to a decrease in neuronal excitability and pain perception. In oncology, this compound has been shown to inhibit the growth of certain cancer cell lines, potentially through the induction of apoptosis or the inhibition of cell cycle progression. In immunology, this compound has been shown to affect the activity of certain immune cells, leading to a modulation of the immune response.

Advantages and Limitations for Lab Experiments

3,4-dimethyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has several advantages for lab experiments, including its high potency and specificity for certain targets, as well as its relatively low toxicity. However, this compound also has some limitations, such as its limited solubility in water and its potential for off-target effects. Careful experimental design and optimization of experimental conditions are necessary to minimize these limitations.

Future Directions

There are several potential future directions for the study of 3,4-dimethyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide. In neuroscience, further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications in the treatment of neurological disorders. In oncology, further research is needed to determine the efficacy of this compound as an anticancer agent and to identify potential combination therapies. In immunology, further research is needed to elucidate the immunomodulatory properties of this compound and its potential applications in the treatment of autoimmune disorders. Additionally, further optimization of the synthesis method and purification techniques may lead to improved yields and purity of this compound.

Synthesis Methods

3,4-dimethyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide can be synthesized through a multi-step process involving the reaction of 4-(morpholin-4-ylmethyl)aniline with 3,4-dimethylbenzoyl chloride in the presence of a base. The resulting intermediate is then subjected to further reaction with an acid to yield this compound. The purity and yield of the final product can be optimized through various purification techniques, such as column chromatography or recrystallization.

Scientific Research Applications

3,4-dimethyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide has been studied for its potential therapeutic properties in various scientific research fields, including neuroscience, oncology, and immunology. In neuroscience, this compound has been shown to have a modulatory effect on the activity of certain ion channels in the brain, which may have implications for the treatment of neurological disorders such as epilepsy and chronic pain. In oncology, this compound has been studied for its potential anticancer properties, as it has been shown to inhibit the growth of certain cancer cell lines. In immunology, this compound has been studied for its potential immunomodulatory properties, as it has been shown to affect the activity of certain immune cells.

Properties

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

3,4-dimethyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide

InChI

InChI=1S/C20H24N2O2/c1-15-3-6-18(13-16(15)2)20(23)21-19-7-4-17(5-8-19)14-22-9-11-24-12-10-22/h3-8,13H,9-12,14H2,1-2H3,(H,21,23)

InChI Key

XKDBCKHRNXUDEI-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3CCOCC3)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3CCOCC3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.